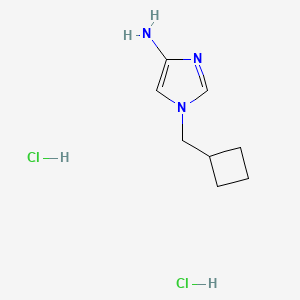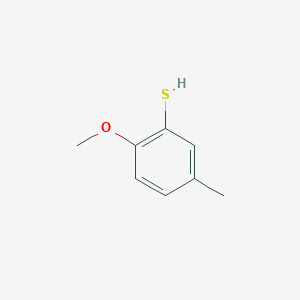![molecular formula C21H20ClN5O3S B2842440 1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 887220-00-0](/img/structure/B2842440.png)
1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that is a derivative of the pyrazole class . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like FTIR and NMR . The compound likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure would need to be confirmed with more specific data.Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Synthesis and Antagonist Activities : Compounds with structural similarities to the specified molecule, especially those containing furan, thiazolo, triazol, and piperidine moieties, have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of 1,2,4-triazole and piperazine have shown potent 5-HT2 antagonist activity in vitro, suggesting their potential application in the development of treatments for disorders related to serotonin dysregulation, such as depression and anxiety Watanabe et al., 1993.
Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and demonstrated to possess significant antimicrobial activities against various microorganisms, indicating the potential of such compounds in addressing bacterial and fungal infections Bektaş et al., 2007.
Molecular Docking and Antimicrobial Evaluation
Molecular Docking Studies : Piperazine and triazolo-pyrazine derivatives have been synthesized and subjected to molecular docking studies, showing promising antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds with similar structural frameworks could be explored for developing new antimicrobials Patil et al., 2021.
Design and Synthesis for Specific Targets
Design for Specific Receptor Antagonism : Research has focused on designing molecules for specific receptor antagonism, such as adenosine A2a receptor antagonists, which are relevant in the context of neurodegenerative diseases like Parkinson's disease. The incorporation of piperazine derivatives into the molecular structure has been crucial for achieving high potency and selectivity Vu et al., 2004.
Anticancer and Antitumor Activities
Anticancer and Antitumor Potential : Certain pyrazole derivatives, incorporating elements such as furan and piperazine, have been evaluated for their antitumor and antimicrobial activities, showing potential as leads in cancer therapy Riyadh, 2011.
Mécanisme D'action
Target of Action
Similar compounds have shown potent activity against certain cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that disrupts their normal function, leading to the observed effects . More detailed studies are required to elucidate the precise mechanisms involved.
Biochemical Pathways
It’s likely that the compound’s interaction with its targets leads to changes in various cellular processes
Result of Action
Similar compounds have demonstrated significant activity against certain cell lines . More research is needed to understand the specific effects of this compound.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c22-14-5-2-1-4-13(14)16(26-9-7-12(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-6-3-11-30-15/h1-6,11-12,16,29H,7-10H2,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZYDJWNMOYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

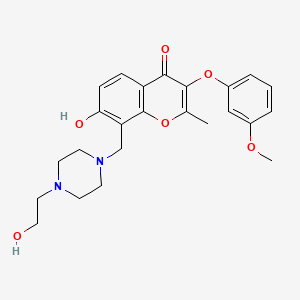
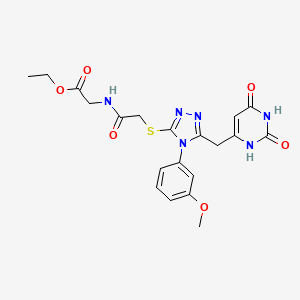
![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)
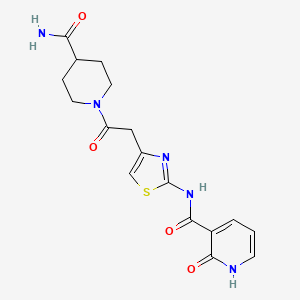
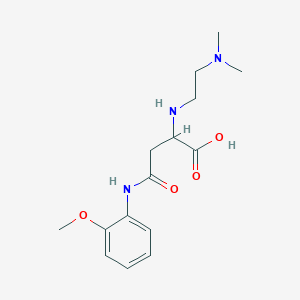
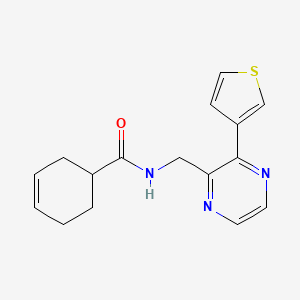

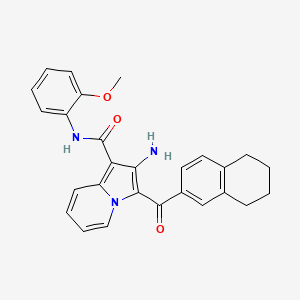
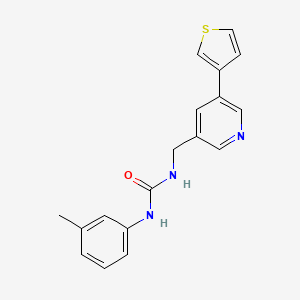
![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2842377.png)
